molecular formula C54H59N3 B12059654 3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole CAS No. 1420043-43-1

3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole

Cat. No.: B12059654
CAS No.: 1420043-43-1
M. Wt: 750.1 g/mol
InChI Key: YTVZFESBKKGHEW-UHFFFAOYSA-N
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Description

3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in organic electronics due to their excellent hole-transporting properties. This particular compound is notable for its bulky tert-butyl groups, which enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole typically involves multiple steps:

    Formation of 3,6-Ditert-butylcarbazole: This is achieved by reacting carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst like anhydrous zinc chloride.

    Coupling Reactions: The intermediate 3,6-Ditert-butylcarbazole is then subjected to coupling reactions with other carbazole derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to transport holes (positive charge carriers) efficiently. The bulky tert-butyl groups prevent aggregation, ensuring that the material remains soluble and processable. The molecular targets include the active layers in OLEDs and OPVs, where it facilitates charge transport and improves device performance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole stands out due to its enhanced stability and solubility, making it more suitable for practical applications in organic electronics. Its complex structure allows for fine-tuning of its electronic properties, providing an edge over simpler carbazole derivatives.

Properties

CAS No.

1420043-43-1

Molecular Formula

C54H59N3

Molecular Weight

750.1 g/mol

IUPAC Name

3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9-ethylcarbazol-3-yl]carbazole

InChI

InChI=1S/C54H59N3/c1-14-55-45-25-19-37(56-47-21-15-33(51(2,3)4)27-39(47)40-28-34(52(5,6)7)16-22-48(40)56)31-43(45)44-32-38(20-26-46(44)55)57-49-23-17-35(53(8,9)10)29-41(49)42-30-36(54(11,12)13)18-24-50(42)57/h15-32H,14H2,1-13H3

InChI Key

YTVZFESBKKGHEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)N3C4=C(C=C(C=C4)C(C)(C)C)C5=C3C=CC(=C5)C(C)(C)C)C6=C1C=CC(=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C

Origin of Product

United States

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